molecular formula C6H9N3O B011098 4-Pyrimidinol, 6-amino-5-ethyl- CAS No. 103980-50-3

4-Pyrimidinol, 6-amino-5-ethyl-

Cat. No. B011098
M. Wt: 139.16 g/mol
InChI Key: GMXDHHPKBRZRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinol, 6-amino-5-ethyl- is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of pyrimidines, which are widely used in the synthesis of various drugs and bioactive molecules.

Mechanism Of Action

The mechanism of action of 4-Pyrimidinol, 6-amino-5-ethyl- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.

Biochemical And Physiological Effects

Studies have shown that 4-Pyrimidinol, 6-amino-5-ethyl- can have various biochemical and physiological effects on the body. For example, this compound has been shown to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, this compound has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Pyrimidinol, 6-amino-5-ethyl- in lab experiments is its versatility. This compound can be easily synthesized and can be used as a building block in the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are many future directions for the study of 4-Pyrimidinol, 6-amino-5-ethyl-. One potential area of research is the development of new drugs and therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of new bioactive molecules with improved properties.

Synthesis Methods

The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- can be achieved through different methods. One of the most commonly used methods is the reaction of 4-chloro-6-amino-5-ethylpyrimidine with an appropriate alcohol in the presence of a base. This reaction leads to the formation of the desired compound with high yield and purity.

Scientific Research Applications

4-Pyrimidinol, 6-amino-5-ethyl- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a building block in the synthesis of various bioactive molecules.

properties

CAS RN

103980-50-3

Product Name

4-Pyrimidinol, 6-amino-5-ethyl-

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-amino-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10)

InChI Key

GMXDHHPKBRZRSJ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(NC=NC1=O)N

SMILES

CCC1=C(N=CNC1=O)N

Canonical SMILES

CCC1=C(NC=NC1=O)N

Origin of Product

United States

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